Biochemical Potency: CC 401 Exhibits >100-Fold Higher Cellular JNK Inhibition vs. SP600125
CC 401 dihydrochloride demonstrates substantially greater cellular potency against JNK compared to the first-generation tool compound SP600125. CC 401 inhibits all three JNK isoforms with a Ki of 25–50 nM . In contrast, SP600125 inhibits c-Jun phosphorylation in cell-based assays with an IC₅₀ of 5–10 μM . This difference exceeds two orders of magnitude when comparing biochemical Ki to cellular functional readout.
| Evidence Dimension | Inhibition of JNK/c-Jun pathway |
|---|---|
| Target Compound Data | Ki = 25–50 nM (JNK1/2/3) |
| Comparator Or Baseline | SP600125: IC₅₀ = 5–10 μM (c-Jun phosphorylation in cells) |
| Quantified Difference | CC 401 is >100-fold more potent in inhibiting JNK-dependent c-Jun phosphorylation |
| Conditions | Target: Biochemical Ki assay for CC 401; Cell-based c-Jun phosphorylation assay for SP600125 |
Why This Matters
Procurement of CC 401 enables robust JNK inhibition at sub-micromolar concentrations, reducing compound usage and minimizing off-target effects associated with high-dose SP600125.
